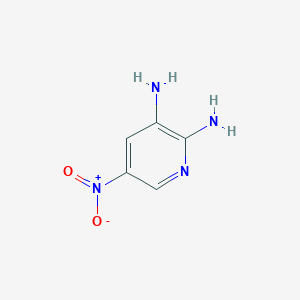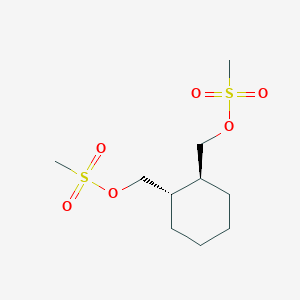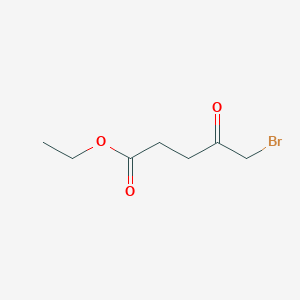
N-(2-acetylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetylphenyl)butanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound. It was developed in Russia in the early 1990s and is now widely used as a cognitive enhancer. Noopept is known for its ability to improve memory, learning, and concentration, making it a popular choice among students and professionals alike.
Mechanism of Action
Noopept works by increasing the production of a protein called brain-derived neurotrophic factor (BDNF). BDNF is essential for the growth and survival of neurons in the brain. Noopept also increases the activity of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
Noopept has been found to have a number of biochemical and physiological effects. It increases the level of oxygen and glucose uptake in the brain, which can improve cognitive function. Noopept also increases the level of nerve growth factor (NGF), another protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using Noopept in lab experiments is that it has a low toxicity and is well-tolerated by animals. Noopept is also relatively easy to administer, either orally or through injection. However, one limitation is that the effects of Noopept on cognitive function can be difficult to measure, as they are often subtle and may require specialized tests.
Future Directions
There are a number of potential future directions for research on Noopept. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Noopept's neuroprotective properties may make it a promising candidate for these conditions. Another area of interest is its potential use in enhancing athletic performance, as Noopept has been found to increase endurance and reduce fatigue in animal studies. Finally, there is ongoing research into the long-term effects of Noopept use, as well as its potential for abuse and addiction.
Synthesis Methods
Noopept is synthesized by combining phenylacetic acid with N-tert-butoxycarbonyl-L-prolylglycine ethyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then deprotected with trifluoroacetic acid to yield Noopept.
Scientific Research Applications
Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and concentration in both animal and human studies. Noopept has also been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
properties
CAS RN |
138795-03-6 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(2-acetylphenyl)butanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-6-12(15)13-11-8-5-4-7-10(11)9(2)14/h4-5,7-8H,3,6H2,1-2H3,(H,13,15) |
InChI Key |
UWGPWWILADADDI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)C |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)




![3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B182621.png)
![Ethyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B182622.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)


